molecular formula C7H7BrNO4P B14674580 N-(4-Bromobenzoyl)phosphoramidic acid CAS No. 40569-25-3

N-(4-Bromobenzoyl)phosphoramidic acid

Cat. No.: B14674580
CAS No.: 40569-25-3
M. Wt: 280.01 g/mol
InChI Key: UDLKHZAYNZSQHX-UHFFFAOYSA-N
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Description

N-(4-Bromobenzoyl)phosphoramidic acid is a chemical compound that features a bromobenzoyl group attached to a phosphoramidic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzoyl)phosphoramidic acid typically involves the reaction of 4-bromobenzoic acid with phosphoramidic acid under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst in a dry argon atmosphere. The reaction mixture is maintained at low temperatures initially and then allowed to warm to room temperature over several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzoyl)phosphoramidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromobenzoyl group to other functional groups.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-Bromobenzoyl)phosphoramidic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-Bromobenzoyl)phosphoramidic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromobenzoyl group can interact with active sites on enzymes, while the phosphoramidic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Bromobenzoyl)phosphoramidic acid include:

  • 4-bromobenzoic acid
  • N-benzoylphosphoramidic acid
  • N-(4-chlorobenzoyl)phosphoramidic acid

Uniqueness

This compound is unique due to the presence of both the bromobenzoyl and phosphoramidic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

40569-25-3

Molecular Formula

C7H7BrNO4P

Molecular Weight

280.01 g/mol

IUPAC Name

[(4-bromobenzoyl)amino]phosphonic acid

InChI

InChI=1S/C7H7BrNO4P/c8-6-3-1-5(2-4-6)7(10)9-14(11,12)13/h1-4H,(H3,9,10,11,12,13)

InChI Key

UDLKHZAYNZSQHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NP(=O)(O)O)Br

Origin of Product

United States

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